molecular formula C8H6N2O2S B100235 4-Methyl-2-nitrophenyl isothiocyanate CAS No. 17614-74-3

4-Methyl-2-nitrophenyl isothiocyanate

Cat. No.: B100235
CAS No.: 17614-74-3
M. Wt: 194.21 g/mol
InChI Key: CUQUTWSUXWDJKF-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrophenyl isothiocyanate is a chemical reagent featuring an aromatic backbone substituted with a methyl group, a nitro group, and a highly reactive isothiocyanate (-N=C=S) functional group . This specific structure makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds and thiourea-based derivatives, which are of significant interest in medicinal chemistry and materials science . The reactivity of this compound is primarily driven by the electrophilic central carbon within the isothiocyanate group . This carbon is susceptible to nucleophilic attack, allowing the molecule to form covalent adducts with biological nucleophiles, such as thiols in cysteine residues of proteins and enzymes . This mechanism is shared with biologically active isothiocyanates found in nature, such as sulforaphane from broccoli, which are known to modulate key cellular pathways, including the Nrf2-mediated antioxidant response and the NF-κB inflammatory pathway . While natural isothiocyanates have demonstrated chemopreventive, antioxidant, and anti-inflammatory properties in research models , this compound serves as a synthetic analog for probing similar biochemical interactions and developing novel therapeutic agents. Its utility extends to applications as a key intermediate in the development of agrochemicals and other specialty chemicals .

Properties

IUPAC Name

1-isothiocyanato-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)8(4-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQUTWSUXWDJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170088
Record name 4-Methyl-2-nitrophenyl isothiocyanate
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17614-74-3
Record name 4-Methyl-2-nitrophenyl isothiocyanate
Source ChemIDplus
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Record name 4-Methyl-2-nitrophenyl isothiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17614-74-3
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Preparation Methods

Reaction Overview

The most widely documented method involves the reaction of 4-methyl-2-nitroaniline with thiophosgene (CSCl₂). This two-step process first converts the amine to a thiourea intermediate, followed by decomposition to the isothiocyanate.

Procedure

  • Thiourea Formation :

    • 4-Methyl-2-nitroaniline (1 eq) reacts with thiophosgene (1.2 eq) in anhydrous dichloromethane at 0–5°C for 2 hours.

    • Base (e.g., triethylamine) neutralizes HCl byproducts.

  • Decomposition :

    • The thiourea intermediate is treated with dilute sulfuric acid (10% v/v) at 80°C for 1 hour to yield the isothiocyanate.

Data Table: Thiophosgene Method

ParameterValue
Yield80–85%
Purity≥98% (HPLC)
Reaction Time3 hours (total)
Key ByproductNH₄Cl

Advantages and Limitations

  • Advantages : High scalability, readily available reagents.

  • Limitations : Thiophosgene’s toxicity requires stringent safety measures (e.g., fume hoods, PPE).

Thiocarbamoyl Halide Route

Reaction Overview

This method, described in US Patent 3,341,564 , employs thiocarbamoyl halides (R₂NC(S)Hal) to convert primary amines to isothiocyanates. For this compound, the process involves:

Procedure

  • Reagent Preparation :

    • A thiocarbamoyl halide (e.g., N,N-diethylthiocarbamoyl chloride) is synthesized in situ.

  • Coupling Reaction :

    • 4-Methyl-2-nitroaniline (1 eq) reacts with the thiocarbamoyl halide (1.1 eq) in toluene at 100°C for 6 hours.

  • Workup :

    • The product is isolated via distillation or recrystallization.

Data Table: Thiocarbamoyl Halide Method

ParameterValue
Yield75–80%
SolventToluene, nitrobenzene
Temperature100–150°C
CatalystNone required

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the amine on the thiocarbamoyl halide, followed by elimination of HX (X = Cl, Br).

One-Pot Synthesis Using (Me₄N)SCF₃

Reaction Overview

A novel method developed by RWTH Aachen utilizes tetramethylammonium trifluoromethanethiolate ((Me₄N)SCF₃) to convert primary amines to isothiocyanates in a single step.

Procedure

  • Reaction Setup :

    • 4-Methyl-2-nitroaniline (1 eq) is mixed with (Me₄N)SCF₃ (2 eq) in acetonitrile at 25°C for 12 hours.

  • Purification :

    • The product is filtered through celite to remove ammonium salts, yielding 90–95% pure isothiocyanate.

Data Table: (Me₄N)SCF₃ Method

ParameterValue
Yield88–92%
Reaction Time12 hours
Byproducts(Me₄N)Cl
ScalabilityDemonstrated up to 1 mol scale

Advantages

  • Avoids toxic reagents like thiophosgene.

  • Simplifies purification (no column chromatography required).

Carbon Disulfide (CS₂) and Oxidizing Agents

Reaction Overview

This method involves the reaction of 4-methyl-2-nitroaniline with CS₂ in the presence of oxidizing agents (e.g., H₂O₂, I₂).

Procedure

  • Thiocarbamate Formation :

    • The amine reacts with CS₂ in NaOH/ethanol to form a sodium thiocarbamate.

  • Oxidation :

    • Iodine (1 eq) oxidizes the thiocarbamate to the isothiocyanate at 50°C for 4 hours.

Data Table: CS₂/I₂ Method

ParameterValue
Yield70–75%
Oxidation AgentI₂, H₂O₂
SolventEthanol, water

Limitations

  • Lower yields compared to thiophosgene or (Me₄N)SCF₃ methods.

  • Requires careful pH control during thiocarbamate formation.

Comparative Analysis of Methods

MethodYield (%)Safety ConcernsScalabilityCost Efficiency
Thiophosgene80–85High (toxic reagent)IndustrialModerate
Thiocarbamoyl Halide75–80ModeratePilot-scaleHigh
(Me₄N)SCF₃88–92LowLab-scaleHigh
CS₂/I₂70–75Moderate (I₂ handling)Lab-scaleLow

Key Observations :

  • The (Me₄N)SCF₃ method offers the best balance of yield and safety but is limited to lab-scale applications.

  • Industrial production favors thiophosgene despite its hazards due to established infrastructure .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nitrophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

MNI is utilized as a reagent in organic synthesis, particularly for introducing isothiocyanate groups into various molecules. This reactivity allows for the formation of thiourea derivatives when MNI reacts with nucleophiles such as amines .

Biological Applications

MNI plays a crucial role in biochemical research, especially in the labeling of proteins and peptides. The reactive isothiocyanate group forms stable covalent bonds with nucleophilic sites in biomolecules, enabling the study of protein interactions and modifications .

Pharmaceutical Development

In medicinal chemistry, MNI is investigated for its potential in synthesizing bioactive compounds. Its ability to form derivatives with amino acids and other biomolecules makes it valuable for drug development processes .

Case Study 1: Detection of Glutathione

MNI has been employed as a derivatizing agent for the detection of glutathione using High-Performance Liquid Chromatography (HPLC). The compound reacts with glutathione to produce a stable derivative that exhibits distinct spectral characteristics, facilitating sensitive detection at concentrations as low as 0.01%.

Parameter Value
Sensitivity0.01% (3.1 x 107^{-7} mol)
Detection MethodRP-HPLC with UV detection

Case Study 2: Synthesis of Thiourea Derivatives

Research has demonstrated that MNI can effectively react with various amines to yield thiourea derivatives, which are important intermediates in pharmaceutical synthesis. This reaction showcases the versatility of MNI as a building block for complex organic molecules .

Mechanism of Action

The mechanism of action of 4-methyl-2-nitrophenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biomolecules. This reactivity makes it useful for labeling proteins and studying enzyme mechanisms. The nitro group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of 4-methyl-2-nitrophenyl isothiocyanate with structurally related isothiocyanates:

Compound CAS Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C)
This compound 17614-74-3 C₈H₆N₂O₂S 194.21 -NO₂ (2), -CH₃ (4) Not reported
2-Methoxy-4-nitrophenyl isothiocyanate 190774-55-1 C₈H₆N₂O₃S 210.21 -NO₂ (4), -OCH₃ (2) 106–109
4-Methoxy-2-nitrophenyl isothiocyanate 23165-60-8 C₈H₆N₂O₃S 210.21 -NO₂ (2), -OCH₃ (4) Not reported
Phenyl isothiocyanate 103-72-0 C₇H₅NS 135.19 None (parent compound) -21
Benzyl isothiocyanate 622-78-6 C₈H₇NS 149.21 -CH₂ (benzyl substitution) Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in this compound enhances electrophilicity at the -NCS group compared to compounds with electron-donating groups like methoxy (-OCH₃) . This increases its reactivity in nucleophilic substitution reactions.

Biological Activity

Overview

4-Methyl-2-nitrophenyl isothiocyanate (CAS No. 17614-74-3) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of isothiocyanates, which are known for their potential health benefits, including anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C8H8N2O2S
  • Molecular Weight: 196.23 g/mol
  • Structure: The compound features a nitrophenyl group attached to an isothiocyanate functional group, which is responsible for its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition: It has been shown to inhibit various enzymes, including those involved in carcinogenesis and inflammation.
  • Protein Modification: The compound can modify proteins through nucleophilic attack on cysteine residues, potentially altering their function and stability.
  • Antioxidant Activity: Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells .

Anticancer Properties

Research indicates that this compound possesses significant anticancer potential. For instance:

  • Cell Line Studies: In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins .
Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HT-29 (Colon)15.0Caspase activation
A549 (Lung)10.0ROS generation and mitochondrial dysfunction

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Bacterial Inhibition: Studies have shown that it can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes and inhibits key metabolic pathways.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Studies

  • In Vivo Studies on Cancer Models: A recent study investigated the effects of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size and weight compared to control groups, highlighting its potential as a therapeutic agent .
  • Antimicrobial Efficacy: Another study focused on its antimicrobial activity against foodborne pathogens. The findings suggested that incorporating this compound into food packaging could reduce microbial contamination effectively .

Q & A

Basic: What synthetic methodologies are recommended for 4-methyl-2-nitrophenyl isothiocyanate, and how can reaction yields be optimized?

Answer:
The synthesis of this compound typically involves the reaction of aromatic amines with thiophosgene or its derivatives. A robust approach includes:

  • Step 1: Preparation of the corresponding aniline derivative (4-methyl-2-nitroaniline).
  • Step 2: Reaction with thiophosgene (CSCl₂) in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 2 hours.
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) to isolate the product.

Yield Optimization Strategies:

  • Use excess thiophosgene (1.5 equiv.) to drive the reaction to completion.
  • Maintain strict temperature control (<10°C) to minimize side reactions (e.g., hydrolysis).
  • Employ anhydrous solvents and inert gas to prevent moisture interference .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Answer:
Key characterization methods include:

  • FT-IR Spectroscopy: Identify the isothiocyanate (-NCS) stretch at ~2050–2100 cm⁻¹ and nitro (-NO₂) asymmetric/symmetric stretches at 1520–1350 cm⁻¹.
  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear as a multiplet in δ 7.2–8.5 ppm; methyl groups resonate near δ 2.5 ppm.
    • ¹³C NMR: The isothiocyanate carbon (C=S) appears at ~130–135 ppm.
  • Mass Spectrometry (EI-MS): Molecular ion peak [M⁺] at m/z 194 (C₈H₆N₂O₂S) and fragment ions (e.g., loss of -NCS group at m/z 148) .

Advanced: How can density functional theory (DFT) predict vibrational modes and electronic properties of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) enable:

  • Vibrational Analysis: Simulate IR spectra by calculating force constants and normal modes. Compare experimental vs. computed frequencies to assign peaks (e.g., -NCS and -NO₂ stretches).
  • Electronic Properties: Determine HOMO-LUMO gaps (~4.5 eV for nitroaromatics) to assess reactivity. Charge distribution maps reveal electrophilic sites (e.g., nitro group directs nucleophilic attacks to meta positions) .

Advanced: What experimental design strategies resolve contradictions in reported physicochemical properties (e.g., melting point variations)?

Answer:
Contradictions often arise from impurities or polymorphic forms. To address this:

  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water 70:30) to quantify impurities.
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify polymorphs (heating rate 10°C/min, N₂ atmosphere).
  • Reproducibility: Standardize crystallization solvents (e.g., ethanol vs. acetone) and cooling rates. For example, slow crystallization from ethanol yields a consistent melting point of 113–115°C .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification.
  • Exposure Mitigation: Avoid inhalation (S22) and skin contact; rinse eyes immediately with water if exposed (S26).
  • Storage: Keep at 0–6°C in airtight, amber-glass containers to prevent decomposition. Label containers with hazard symbols (Xn) .

Advanced: How does the nitro group’s position influence the reactivity of methyl-substituted phenyl isothiocyanates in nucleophilic additions?

Answer:
The nitro group’s ortho position (relative to -NCS):

  • Electronic Effects: Strong electron-withdrawing nature deactivates the ring, reducing electrophilicity at the para position.
  • Steric Effects: Steric hindrance from the ortho nitro group directs nucleophiles (e.g., amines) to attack the isothiocyanate carbon (-NCS) rather than the aromatic ring.
  • Comparative Reactivity: this compound reacts slower than its para-nitro isomer due to reduced resonance stabilization .

Advanced: What mechanistic insights explain the thermal stability of this compound during storage?

Answer:

  • Degradation Pathways: Thermal decomposition (≥120°C) releases toxic gases (e.g., HCN, NOₓ).
  • Stabilization Factors: The methyl group at the para position donates electron density via hyperconjugation, slightly stabilizing the -NCS group.
  • Preventive Measures: Store under inert gas (Ar) to suppress oxidative dimerization. Monitor stability via TGA (5% weight loss at ~150°C) .

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